5-Aminonaphthalene-1,4-dione

Description

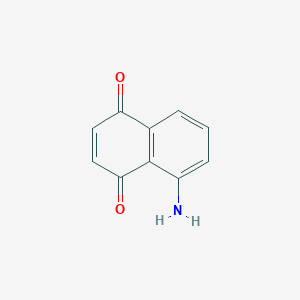

Structure

3D Structure

Properties

IUPAC Name |

5-aminonaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIYDLUXFBTENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CC2=O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302334 | |

| Record name | 5-aminonaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63038-00-6 | |

| Record name | 1, 5-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-aminonaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-Aminonaphthalene-1,4-dione

An In-Depth Technical Guide to the Physicochemical Properties of 5-Aminonaphthalene-1,4-dione

Abstract

5-Aminonaphthalene-1,4-dione is a member of the naphthoquinone class of compounds, a structural motif of significant interest in medicinal chemistry and materials science. Naphthoquinones are widely distributed in nature and form the core scaffold of numerous compounds with potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The strategic placement of an amino group on the naphthalene ring system profoundly influences the molecule's electronic properties, reactivity, and intermolecular interactions. A thorough understanding of its physicochemical properties is therefore a critical prerequisite for its rational application in drug design, synthesis, and materials development. This guide provides a detailed examination of the core physicochemical characteristics of 5-Aminonaphthalene-1,4-dione, offering field-proven experimental methodologies and contextual insights for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 5-Aminonaphthalene-1,4-dione is systematically identified by its CAS Registry Number, molecular formula, and structure. These identifiers ensure consistency and accuracy in research and documentation.

Caption: Workflow for determining thermodynamic solubility.

Methodology:

-

System Preparation: Add an excess amount of 5-Aminonaphthalene-1,4-dione to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of visible solid material is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed, followed by careful removal of the supernatant. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) can also be used.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a standard curve.

-

Self-Validation: To confirm that equilibrium was reached, samples should be taken at multiple time points (e.g., 24 and 48 hours). The solubility value is considered valid only if the measured concentrations are consistent at these later time points.

Protocol for UV-Visible Spectrum Acquisition

Causality: UV-Vis spectroscopy quantifies how a substance absorbs light at different wavelengths, providing both qualitative (λmax) and quantitative (using the Beer-Lambert law) information.

Methodology:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Methanol or acetonitrile are common choices.

-

Stock Solution Preparation: Prepare an accurate stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (Absorbance Units) to ensure linearity.

-

Spectrometer Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

-

Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and scan across the desired wavelength range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and record the absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert equation (A = εcl), which is a characteristic constant for the compound under specific conditions.

Relevance in Drug Discovery and Development

The 1,4-naphthoquinone scaffold is a "privileged structure" in medicinal chemistry due to its prevalence in compounds with significant biological activity.[2] Analogues of 5-Aminonaphthalene-1,4-dione are being investigated primarily for their anticancer potential.[3][4] The physicochemical properties detailed in this guide are critical for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the amino group or the ring system affect properties like solubility and cell permeability is key to designing more potent and effective drug candidates.

-

Pharmacokinetic Profiling: Properties like LogP, TPSA, and solubility are essential inputs for models that predict a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Formulation Development: Solubility data is non-negotiable for developing viable dosage forms, whether for oral or parenteral administration.

Conclusion

5-Aminonaphthalene-1,4-dione is a molecule of considerable scientific interest, bridging the fields of organic synthesis and medicinal chemistry. Its physicochemical profile—governed by the interplay between a redox-active quinone core and a key amino substituent—suggests a compound with drug-like potential. The systematic characterization through the robust methodologies outlined herein provides the foundational knowledge required for its confident use in synthesis, biological screening, and the development of novel therapeutic agents.

References

-

PubChem. (n.d.). 5-Amino-1-naphthol. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 5-Amino-1-naphthalenesulfonic acid. Retrieved from [Link]

-

RSC Publishing. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

-

J-Stage. (n.d.). 1,4-Naphthoquinones: Some Biological Properties and Application. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-naphthalenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 5-Amino-1-naphthol (CAS 83-55-6). Retrieved from [Link]

-

NIST. (n.d.). 5-Amino-1-naphthol. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Amino-1-naphthalene sulfonic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. Retrieved from [Link]

-

ZSMU. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]

-

RSC Publishing. (2025). Mechanochemistry-driven solvent-free synthesis of biologically relevant diversely substituted 2-amino-1,4-naphthoquinones. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible absorption spectra of the 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives in acetonitrile. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/Vis absorbance of starting materials 2, 3-diaminonaphthalene,.... Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detectio. Retrieved from [Link]

-

National Institutes of Health. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Physicochemical Properties. The Handbook of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of AN (a) and OAN (b). Retrieved from [Link]

-

BMRB. (n.d.). bmse000405 Cyclohexanone. Retrieved from [Link]

-

The American Journal of Medical Sciences and Pharmaceutical Research. (2024). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

NP-MRD. (2020). Showing NP-Card for 1,4-Cyclohexanedione (NP0002765). Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthylamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 2. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 5-Aminonaphthalene-1,4-dione: A Core Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-Aminonaphthalene-1,4-dione, a key chemical intermediate and a derivative of the 1,4-naphthoquinone scaffold. The 1,4-naphthoquinone core is prevalent in nature and serves as the fundamental pharmacophore for numerous clinically significant anticancer drugs, such as doxorubicin.[1][2] This document details the chemical identity, structure, physicochemical properties, synthesis strategies, and critical applications of 5-Aminonaphthalene-1,4-dione, with a particular focus on its relevance to researchers and professionals in drug development. Furthermore, it outlines essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting.

Introduction: The Significance of the Naphthoquinone Scaffold

Naphthoquinones are a class of organic compounds derived from naphthalene. The 1,4-naphthoquinone structure is a critical pharmacophore found in many natural products and synthetic molecules with a wide range of biological activities.[2][3] This scaffold's redox properties allow it to participate in biological electron transfer reactions, often leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress, a mechanism that can be exploited for therapeutic benefit.[2][3]

The quinone framework is a key feature in several frontline chemotherapy agents.[1] Molecules built upon this scaffold have demonstrated potent anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[3][4] The ability to functionalize the naphthoquinone ring system at various positions allows for the fine-tuning of its biological activity, making derivatives like 5-Aminonaphthalene-1,4-dione valuable subjects of study for the development of novel therapeutic agents.

Chemical Identity and Structure

Chemical Structure

5-Aminonaphthalene-1,4-dione, also known as 5-azanylnaphthalene-1,4-dione, possesses a fused ring system characteristic of naphthoquinones, with an amino group substituted at the C5 position of the naphthalene core.

Caption: 2D Structure of 5-Aminonaphthalene-1,4-dione.

Identification and Physicochemical Properties

The fundamental identifiers and properties of 5-Aminonaphthalene-1,4-dione are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 63038-00-6 | [5] |

| Molecular Formula | C₁₀H₇NO₂ | [5] |

| Molecular Weight | 173.17 g/mol | [5] |

| Synonym | 5-azanylnaphthalene-1,4-dione | [5] |

| SMILES | O=C1C=CC(C2=C1C=CC=C2N)=O | [5] |

| Appearance | Purple Solid Crystalline Powder | [6] |

| Storage | 4°C, protect from light | [5] |

Synthesis Strategies

The synthesis of amino-naphthoquinones is a well-established area of organic chemistry. The primary and most direct method involves the nucleophilic addition (Michael addition) of an amine to the 1,4-naphthoquinone core. While specific protocols for the 5-amino isomer require specialized starting materials, the general synthesis of related 2-amino derivatives provides a validated workflow.

Recent advancements have focused on green chemistry principles, utilizing techniques like mechanochemistry (high-speed ball-milling) to achieve solvent-free synthesis.[7] This approach reacts 1,4-naphthoquinone with various amines on a basic alumina surface, yielding the desired products rapidly and efficiently.[7]

General Experimental Workflow: Amine Addition to Naphthoquinone

The following workflow illustrates the general process for synthesizing amino-naphthoquinone derivatives.

Caption: General workflow for the synthesis of amino-naphthoquinones.

This process is highly adaptable for creating a library of analogues by varying the amine source, which is a common strategy in drug discovery to perform structure-activity relationship (SAR) studies.[1]

Applications in Research and Drug Development

The 1,4-naphthoquinone scaffold is of profound interest to medicinal chemists due to its established anticancer activity.[2]

Core Pharmacophore for Anticancer Agents

The Warburg effect, where cancer cells favor aerobic glycolysis for energy production, is a hallmark of cancer.[4] Compounds that can disrupt this metabolic preference offer a pathway for selective cytotoxicity towards cancer cells.[4] Naphthalene-1,4-dione analogues have been identified as molecules that can increase the oxygen consumption rate, thereby interfering with the Warburg effect.[1][4]

Furthermore, specific derivatives have been found to target key cellular proteins. For example, some analogues are believed to interact with Kelch-like ECH-associated protein 1 (Keap1), a critical regulator of the cellular response to oxidative stress.[1]

Development of Novel Therapeutic Analogues

Research efforts are focused on synthesizing libraries of naphthoquinone analogues to improve potency and selectivity for cancer cells over healthy cells.[4] By modifying the core structure—for instance, by introducing different amino groups or other functional moieties—researchers aim to enhance metabolic stability and pharmacokinetic profiles.[1] Studies have shown that such modifications can lead to compounds with IC₅₀ values in the low micromolar range against cancer cell lines.[4]

Broader Biological Activities

Beyond cancer, the 1,4-naphthoquinone core has been investigated for a variety of other therapeutic applications, including:

-

Antimicrobial Activity: Derivatives have shown promising activity against bacteria like P. aeruginosa and M. tuberculosis, as well as the parasite P. falciparum.[3]

-

Anti-inflammatory Properties: Certain naphthoquinones can inhibit the release of histamine or modulate the production of inflammatory cytokines like TNF-α.[3]

-

Neuroprotective Effects: Compounds like juglone (5-hydroxy-1,4-naphthoquinone) have been shown to inhibit β-secretase, an enzyme involved in the formation of amyloid plaques associated with Alzheimer's disease.[3]

Safety, Handling, and Storage

As with any active chemical compound, proper safety and handling procedures are paramount. The information below is synthesized from available Safety Data Sheets (SDS) for closely related aminonaphthalene compounds and should be treated as a guideline.

Hazard Identification and Precautionary Measures

5-Aminonaphthalene-1,4-dione and related compounds are associated with significant health hazards.

| Hazard Category | GHS Hazard Statement | Precautionary Measures |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Carcinogenicity | H350: May cause cancer. | P201: Obtain special instructions before use. P280: Wear protective gloves/clothing/eye protection. |

| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |

Source: Synthesized from

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this substance within a laboratory fume hood to avoid inhalation of dust or vapors.[8] Ensure adequate ventilation.[9]

-

Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to OSHA or EN166 standards.[6][10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[6][9]

-

Respiratory Protection: If dust is generated, a NIOSH/MSHA-approved respirator is required.[6]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[8][9] Do not breathe dust.[9] Wash hands thoroughly after handling.

First Aid Measures

| Exposure Route | First Aid Protocol |

| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[9] |

| If Inhaled | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8] |

| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Consult a physician.[8] |

| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist.[10] |

Source: Synthesized from[8][9][10]

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10] The compound is known to be sensitive to air and light; therefore, it should be stored at 4°C and protected from light.[5][8]

Conclusion

5-Aminonaphthalene-1,4-dione is a chemically significant molecule that belongs to the esteemed class of naphthoquinones. Its core structure is a validated pharmacophore for the development of potent anticancer agents and other therapeutics. The ability to readily synthesize a diverse library of its analogues makes it a valuable platform for structure-activity relationship studies aimed at discovering next-generation drugs. While it holds great promise for research and drug development, its potential carcinogenicity and toxicity necessitate strict adherence to safety and handling protocols. Continued exploration of this and related scaffolds is likely to yield novel compounds with significant therapeutic impact.

References

-

PubChem. 5-Amino-2-(4-hydroxyphenyl)naphthalene-1,4-dione. [Link]

-

Royal Society of Chemistry. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]

-

PubChem. 5-Amino-1-naphthol. [Link]

-

National Institutes of Health (NIH). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. [Link]

-

National Institutes of Health (NIH). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. [Link]

-

LookChem. Cas 567-13-5, 1-AMINO-2-NAPHTHOL-4-SULFONIC ACID. [Link]

-

Cheméo. Chemical Properties of 5-Amino-1-naphthol (CAS 83-55-6). [Link]

-

J-Stage. 1,4-Naphthoquinones: Some Biological Properties and Application. [Link]

-

Royal Society of Chemistry. Mechanochemistry-driven solvent-free synthesis of biologically relevant diversely substituted 2-amino-1,4-naphthoquinones. [Link]

-

Royal Society of Chemistry. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]

Sources

- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 2. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. Mechanochemistry-driven solvent-free synthesis of biologically relevant diversely substituted 2-amino-1,4-naphthoquinones - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00068H [pubs.rsc.org]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. fishersci.com [fishersci.com]

- 10. lgcstandards.com [lgcstandards.com]

A Technical Guide to the Biological Activities of 5-Aminonaphthalene-1,4-dione Derivatives

Abstract

The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. This guide focuses on a specific, potent subclass: 5-Aminonaphthalene-1,4-dione derivatives. These compounds have garnered significant attention for their pronounced anticancer, antimicrobial, and antifungal properties. We will delve into the mechanistic underpinnings of their activity, explore critical structure-activity relationships (SAR), present quantitative efficacy data, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of molecules.

The Naphthoquinone Core: A Foundation for Potent Bioactivity

Naphthoquinones are bicyclic aromatic compounds that are extensively distributed in nature and are known to be key pharmacophores in several clinically used drugs, such as the anticancer agent doxorubicin.[1][2] Their biological activity is intrinsically linked to their redox properties. The quinone moiety can undergo one- or two-electron reductions to form semiquinone and hydroquinone species, respectively.[3] This process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within cells—a mechanism frequently exploited for cytotoxicity in cancer cells.[3][4][5][6] Furthermore, the electrophilic nature of the quinone ring allows for Michael addition reactions with biological nucleophiles, such as the thiol groups in cysteine residues of proteins, enabling the covalent modification and inhibition of key cellular targets.[6] The 5-amino group in the title derivatives serves as a critical anchor and a point for diverse chemical modifications, profoundly influencing the molecules' potency, selectivity, and pharmacokinetic properties.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

5-Aminonaphthalene-1,4-dione derivatives exhibit potent cytotoxic effects against a wide range of cancer cell lines. Their efficacy stems from the ability to interfere with multiple, often overlapping, cellular pathways crucial for cancer cell survival and proliferation.

Mechanisms of Anticancer Action

The antitumor activity of these derivatives is not attributed to a single mechanism but rather a coordinated attack on cancer cell vulnerabilities.

-

Induction of Oxidative Stress and Apoptosis: A primary mechanism is the generation of intracellular ROS, which disrupts the cellular redox balance and triggers programmed cell death (apoptosis).[3][4][5] This is often accompanied by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the activation of executioner caspases (e.g., caspase-3 and -7), which dismantle the cell.[3][5]

-

Targeting Cancer Metabolism (The Warburg Effect): Cancer cells exhibit altered glucose metabolism, favoring aerobic glycolysis over oxidative phosphorylation—a phenomenon known as the Warburg effect.[2][7] Certain derivatives, such as the lead compound BH10 (2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione), have been shown to disrupt this process, increasing the cellular oxygen consumption rate and selectively targeting the metabolic adaptations of cancer cells.[1][2][7]

-

Inhibition of Key Signaling Pathways: These compounds can inhibit critical pro-survival signaling pathways. For instance, Naphtho[1,2-b]furan-4,5-dione (NFD) has been shown to suppress the c-Met/PI3K/Akt and NF-κB signaling pathways, which are crucial for cancer cell migration and invasion.[8]

-

Topoisomerase Inhibition: Similar to other quinone-based anticancer drugs, some naphthoquinone derivatives can inhibit topoisomerases I and II.[3] These enzymes are essential for resolving DNA topological stress during replication; their inhibition leads to catastrophic DNA damage and cell death.[3]

-

Keap1-Nrf2 Pathway Modulation: The Keap1-Nrf2 pathway is a critical regulator of the cellular defense against oxidative stress.[2] The compound BH10 has been identified as potentially targeting Keap1, a key protein in this pathway, thereby disrupting the cancer cells' ability to manage oxidative insults.[2][7]

Anticancer Signaling Pathway

The diagram below illustrates a generalized pathway for apoptosis induction by 5-aminonaphthalene-1,4-dione derivatives, highlighting the central role of ROS generation.

Caption: Generalized pathway of ROS-mediated apoptosis by naphthoquinone derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency and selectivity of these derivatives are highly dependent on their substitution patterns.

-

Halogenation: The presence of a halogen (e.g., Chlorine, Bromine) at the C2 or C3 position of the naphthoquinone ring is often critical for potent cytotoxic activity. Removal of this halogen can lead to a significant loss of biological activity.[1][2] For instance, 2-bromosubstituted compounds showed superior cytotoxicity profiles compared to their unsubstituted or 2-methyl substituted counterparts.[1][2]

-

Amino Side Chain: The nature of the amine group at C2 or C3 influences both potency and selectivity. The introduction of heterocyclic moieties, such as morpholine or imidazole, has been a successful strategy.[1] The imidazole derivative, compound 44, demonstrated a favorable balance of potency and selectivity, with greater toxicity towards cancer cells versus normal cells.[1][2][7]

-

Linker Groups: The introduction of certain linkers, like a 1,2,3-triazole, did not improve activity, suggesting that not all structural modifications are beneficial and that a direct connection of the amino-heterocycle to the quinone ring is often preferred.[1]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected 5-aminonaphthalene-1,4-dione derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |

| BH10 | 2-Chloro-3-amino | HEC1A (Endometrial) | 10.22 | - | - | [1][2] |

| Compound 8 | 2-Bromo-3-amino | HEC1A (Endometrial) | 9.55 | - | - | [1][2] |

| Compound 9 | 2-Bromo-3-amino | HEC1A (Endometrial) | 4.16 | - | - | [1][2] |

| Compound 10 | 2-Bromo-3-amino | HEC1A (Endometrial) | 1.24 | - | - | [1][2] |

| Compound 44 | Imidazole | HEC1A (Endometrial) | 6.4 | - | - | [1][2][7] |

| 7b | Benzoacridinedione | MCF-7 (Breast) | 5.4 | - | - | [4] |

| MMZ-45AA | Aminobenzylnaphthol | BxPC-3 (Pancreatic) | 13.26 | 5-Fluorouracil | 13.43 | [9] |

| MMZ-140C | Aminobenzylnaphthol | HT-29 (Colorectal) | 11.55 | 5-Fluorouracil | 4.38 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cells.[10]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HEC1A, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-aminonaphthalene-1,4-dione derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow Visualization: MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Antimicrobial and Antifungal Activities

Derivatives of the 5-aminonaphthalene-1,4-dione scaffold also exhibit significant activity against a range of pathogenic bacteria and fungi, presenting a promising avenue for the development of new anti-infective agents in an era of growing drug resistance.

Spectrum of Activity and Mechanisms

These compounds have demonstrated efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and various fungal species, particularly Candida and Aspergillus strains.[11][12][13]

The primary antifungal mechanism appears to involve the disruption of fungal membrane integrity.[14] The lipophilic naphthoquinone core can intercalate into the lipid bilayer, increasing membrane permeability and leading to the leakage of essential intracellular components, such as nucleotides, ultimately causing cell death.[14] Furthermore, some derivatives are predicted to inhibit key fungal enzymes like lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis—a critical component of the fungal cell membrane.[15]

Structure-Activity Relationship (SAR) Insights

The antimicrobial and antifungal potency can be significantly enhanced through specific structural modifications.

-

Heterocyclic Fusions: The synthesis of tetracyclic systems by fusing 1,2,4-triazole and thiadiazine rings to the naphthoquinone core has yielded compounds with potent antibacterial and antifungal activities, in some cases exceeding the efficacy of standard drugs like fluconazole.[11]

-

Substitution Patterns: For antifungal activity against Candida and Aspergillus niger, 3-arylamino-5-methoxy-naphthalene-1,4-diones were found to be more potent than related derivatives with substitutions at the 2-position or with a 5-hydroxy group.[12]

Quantitative Data: Antimicrobial and Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected derivatives against pathogenic microbes.

| Compound Class | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |

| Naphtho[1][2][7]triazol-thiadiazin (4d) | Candida albicans | 15.62 | Fluconazole | 31.25 | |

| Naphtho[2][7]triazol-thiadiazin (4d) | Candida tropicalis | 15.62 | Fluconazole | 31.25 | |

| Naphtho[2][7]triazol-thiadiazin (4d) | Candida krusei | 7.81 | Fluconazole | 15.62 | [11] |

| 2,3-dibromonaphthalene-1,4-dione | Candida albicans | 1.56 - 6.25 | - | - | [14] |

| Naphthalene-1,4-dione (7, 8, 10) | Mycobacterium tuberculosis H37Rv | 3.13 | - | - | [16] |

Experimental Protocol: Antimicrobial Susceptibility Testing

Agar Well Diffusion Method (for initial screening):

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Plate Preparation: Evenly spread the microbial inoculum over the surface of a suitable agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A solvent control and a standard antibiotic/antifungal control should be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria; 28-35°C for 24-48h for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). A larger zone indicates greater activity.

Broth Microdilution Method (for MIC determination):

-

Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Diverse Biological Profile: Beyond Cancer and Microbes

The therapeutic potential of 5-aminonaphthalene-1,4-dione derivatives extends to other areas, primarily through their ability to act as enzyme inhibitors.

-

Antimycobacterial Activity: Several derivatives have shown significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains, with MIC values as low as 3.13 µg/mL.[16]

-

Enzyme Inhibition: This scaffold has been successfully modified to create potent inhibitors of various enzymes. For example, naphthoindolizine and indolizinoquinoline-5,12-dione derivatives have been developed as highly potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a promising target for cancer immunotherapy, with IC₅₀ values in the nanomolar range.[17] Other targets include D-amino acid oxidase (DAAO) and 5α-reductase.[18][19]

-

Neuroprotection: The core 1,4-naphthoquinone structure has been shown to protect neurons from oxidative injury, suggesting a potential role in treating neurodegenerative diseases.[20]

General Synthesis Approach

The majority of the bioactive derivatives discussed are synthesized from a readily available starting material, such as 2,3-dichloro- or 2-bromo-5-aminonaphthalene-1,4-dione. The key reaction is a nucleophilic aromatic substitution, where an incoming amine displaces a halogen atom on the quinone ring.

Synthesis Workflow

Caption: General scheme for the synthesis of amino-substituted naphthoquinones.

This straightforward synthetic accessibility allows for the rapid generation of diverse chemical libraries for biological screening and SAR optimization.[1][2]

Conclusion and Future Directions

The 5-Aminonaphthalene-1,4-dione scaffold represents a versatile and highly valuable platform for the development of new therapeutic agents. Its derivatives have demonstrated potent and often multi-modal activity against cancer, pathogenic fungi, and bacteria. The key to their success lies in the combination of the redox-active quinone core with strategically placed amino substituents that can be readily modified to fine-tune potency, selectivity, and drug-like properties.

Future research should focus on:

-

Optimizing Selectivity: Enhancing the therapeutic index by designing derivatives with greater selectivity for cancer cells over healthy cells or for microbial targets over host targets.

-

In Vivo Efficacy: Moving beyond in vitro studies to evaluate the most promising leads in relevant animal models of cancer and infectious disease.

-

Mechanism Deconvolution: Further elucidating the specific molecular targets and pathways modulated by these compounds to better understand their mechanism of action and identify potential biomarkers for patient stratification.

-

Pharmacokinetic Profiling: Systematically evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their potential for clinical translation.

By continuing to explore the rich chemistry and biology of this scaffold, the scientific community is well-positioned to unlock new and effective treatments for some of the most pressing medical challenges.

References

-

Cheng, Y., Yu, T. T., Olzomer, E. M., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 16, 2677-2696. [Link]

-

Cheng, Y., Yu, T. T., Olzomer, E. M., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Publishing. [Link]

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Gazzar, A. A., et al. (n.d.). Antimicrobial and Anti-pathogenic Activity of New Naphtho[1][2][7] Triazol-Thiadiazin Derivatives. Infection and Drug Resistance. [Link]

-

Cheng, Y., Yu, T. T., Olzomer, E. M., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Publishing. [Link]

-

Jin, J., Kim, J. S., Lee, E. J., et al. (2005). Synthesis and antifungal activity of naphthalene-1,4-diones modified at positions 2, 3, and 5. Archives of Pharmacal Research, 28(7), 750-755. [Link]

-

Shevchenko, O. G., & Khripach, V. A. (2021). 1,4-Naphthoquinones: Some Biological Properties and Application. Journal of Health Science, 64(4), 225-236. [Link]

-

Cheng, Y., Yu, T. T., Olzomer, E. M., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-diones analogues as anticancer agents. ResearchGate. [Link]

-

Mucha, M., Zielińska-Pisklak, M., Terlecka, A., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(11), 4386. [Link]

-

Riazi, G., Emami, S., Mohammadi-Far, M., et al. (2020). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Iranian Journal of Pharmaceutical Research, 19(2), 153-167. [Link]

-

Kumar, V., Singh, P., & Kumar, A. (2009). Synthesis and biological evaluation of naphthalene-1,4-dione derivatives as potent antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 19(19), 5753-5755. [Link]

-

Jiang, Z. Y., Lu, M. C., & You, Q. D. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 239, 114532. [Link]

-

Petrikaite, V., Tarasevicius, E., & Pavilonis, A. (2011). Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. Medicina (Kaunas), 47(8), 455-460. [Link]

-

Kaminskyy, D., Subtel'na, I., Zimenkovsky, B., et al. (2015). Synthesis and evaluation of anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-one derivatives. Medicinal Chemistry, 11(6), 517-530. [Link]

-

Su, Y., & Li, J. (2016). Structure-activity relationship study of Vitamin K derivatives yields highly potent neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3589-3592. [Link]

-

Rahman, M. A., Islam, M. R., & Hossain, M. K. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports. [Link]

-

Adams, M., & Gamage, N. (2019). Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics. Molecules, 24(17), 3103. [Link]

-

de Oliveira, G. P., Svidzinski, T. I. E., & de Souza, R. J. (2024). Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. Journal of Basic Microbiology. [Link]

-

Pokhodylo, N., Matiychuk, V., & Shyyka, A. (2023). IN VITRO ANTIOXIDANT ACTIVITY OF COMPOSITIONS BASED ON BIOSURFACTANTS AND AMINO-CONTAINING HETEROCYCLIC DERIVATIVES OF 1,4-NAPHTOQUINONE. ResearchGate. [Link]

-

Du, F., Iwana, S., & Tabe, H. (2017). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Bioorganic & Medicinal Chemistry, 25(1), 160-168. [Link]

-

Figueroa-Valverde, L., Rosas-Nexticapa, M., & Lopez-Ramos, M. (2021). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Molecules, 26(18), 5558. [Link]

-

Dias, A. G., & de Castro, S. L. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Pharmaceuticals, 16(5), 754. [Link]

-

Dračínský, M., & Zgarbová, M. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 328-339. [Link]

-

Ejidike, I. P., & van Zyl, R. L. (2021). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. Molecules, 26(15), 4467. [Link]

-

Meng, X. B., & Zhang, Y. (2018). Design, synthesis and structure-activity relationship study of novel naphthoindolizine and indolizinoquinoline-5,12-dione derivatives as IDO1 inhibitors. Bioorganic & Medicinal Chemistry, 26(16), 4693-4704. [Link]

-

Cabeza, M., & Bratoeff, E. (2018). Activity of steroid 4 and derivatives 4a-4f as inhibitors of the enzyme 5α-reductase 1. Bioorganic & Medicinal Chemistry, 26(14), 4140-4146. [Link]

-

Cacciari, B., & Spalluto, G. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]

-

Bishop, W. R., & Kirschmeier, P. (1998). Inhibitors of farnesyl protein transferase. 4-Amido, 4-carbamoyl, and 4-carboxamido derivatives of 1-(8-chloro-6,11-dihydro-5H-benzo[12][21]. Journal of Medicinal Chemistry, 41(20), 3847-3865. [Link]

-

Wu, C. H., & Yen, C. H. (2014). Inhibitory action of naphtho[1,2-b]furan-4,5-dione on hepatocyte growth factor-induced migration and invasion of MDA-MB-231 cells. Journal of Pharmacy and Pharmacology, 66(8), 1163-1174. [Link]

Sources

- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 3. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds | MDPI [mdpi.com]

- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Inhibitory action of naphtho[1,2-b]furan-4,5-dione on hepatocyte growth factor-induced migration and invasion of MDA-MB-231 cells: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]

- 12. Synthesis and antifungal activity of naphthalene-1,4-diones modified at positions 2, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of naphthalene-1,4-dione derivatives as potent antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and structure-activity relationship study of novel naphthoindolizine and indolizinoquinoline-5,12-dione derivatives as IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activity of steroid 4 and derivatives 4a-4f as inhibitors of the enzyme 5α-reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationship study of Vitamin K derivatives yields highly potent neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

A Technical Guide to the Cellular Mechanism of Action of 5-Hydroxy-1,4-Naphthoquinone (Juglone)

A Note on the Topic: The query specified "5-Aminonaphthalene-1,4-dione." However, the preponderance of scientific literature addresses the closely related and extensively studied compound, Juglone , which is 5-hydroxy-1,4-naphthalenedione . Given the structural similarity and the wealth of available data, this guide will focus on the cellular mechanisms of Juglone, as it is likely the intended subject of inquiry for researchers in this field.

Introduction

Juglone (5-hydroxy-1,4-naphthoquinone) is a naturally occurring phenolic compound found in plants of the Juglandaceae family, most notably the black walnut (Juglans nigra)[1][2]. It is recognized for its allelopathic properties, where it inhibits the growth of surrounding plants[1]. Beyond its role in botany, Juglone has garnered significant interest in the scientific community for its potent biological activities, including anticancer, antifungal, and anti-inflammatory effects[3][4]. The core of Juglone's bioactivity lies in its naphthoquinone structure, which enables it to participate in a variety of cellular processes, primarily through redox cycling and interactions with key cellular enzymes and signaling pathways. This guide provides an in-depth exploration of the molecular mechanisms by which Juglone exerts its effects on cells.

Core Mechanisms of Action

The cellular effects of Juglone are multifaceted and interconnected, stemming from its ability to act as both an oxidant and an antioxidant, and to directly interact with cellular macromolecules.

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

A primary mechanism of action for Juglone is its participation in redox cycling. As a quinone, Juglone can be reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to a semiquinone radical. This radical can then be oxidized back to the parent quinone by molecular oxygen, generating superoxide radicals (O₂⁻). This process can repeat, leading to the continuous production of reactive oxygen species (ROS)[3][5].

The resulting increase in intracellular ROS levels disrupts the normal redox balance of the cell, leading to oxidative stress. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways such as apoptosis[6][7]. While often viewed as a toxic effect, this pro-oxidant activity is a key component of Juglone's anticancer properties, as many cancer cells have a higher basal level of oxidative stress and are more vulnerable to further ROS insults[3][6].

Caption: Overview of Juglone's impact on key cellular signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

The culmination of Juglone's effects on oxidative stress, enzyme inhibition, and signaling pathways is often the induction of programmed cell death (apoptosis) and cell cycle arrest.

-

Apoptosis: Juglone induces apoptosis through both intrinsic and extrinsic pathways. It can cause the release of cytochrome c from the mitochondria, leading to the activation of caspases.[8] Morphological changes associated with apoptosis, such as chromatin condensation and the formation of apoptotic bodies, are observed in cells treated with Juglone.[9]

-

Cell Cycle Arrest: By inhibiting key cell cycle regulators like Pin1 and affecting signaling pathways that control cell proliferation, Juglone can cause cells to arrest at various phases of the cell cycle, such as the S-phase or G2/M phase, preventing their division.[8][10]

Experimental Protocols for a Researcher

To investigate the mechanism of action of Juglone in a cellular context, a series of well-established assays can be employed.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Juglone (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cells with Juglone for a predetermined time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

Measurement of Intracellular ROS

This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to detect intracellular ROS levels.

Protocol:

-

Load the cells with DCFH-DA by incubating them in a serum-free medium containing the probe.

-

Wash the cells to remove excess probe.

-

Treat the cells with Juglone for the desired time period.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to an increase in ROS levels.

Quantitative Data Summary

The cytotoxic and inhibitory concentrations of Juglone vary depending on the cell line and experimental conditions. The following table summarizes some reported IC50 values.

| Cell Line | Assay | IC50 (µM) | Reference |

| Human Leukemia (HL-60) | Cytotoxicity | ~5 | [3] |

| Breast Cancer (MDA-MB-231) | Proliferation | ~3 | [8] |

| RNA Polymerase I, II, III | Transcription Inhibition | 2-7 | [2] |

Conclusion

5-Hydroxy-1,4-naphthoquinone (Juglone) is a potent bioactive compound with a complex and multifaceted mechanism of action. Its ability to induce oxidative stress through redox cycling, inhibit crucial enzymes like Pin1 and RNA polymerases, and modulate key signaling pathways makes it a compound of significant interest for further research, particularly in the context of cancer drug development. Understanding these intricate cellular interactions is paramount for harnessing its therapeutic potential while mitigating its toxicity.

References

-

Wikipedia. Juglone. [Link]

-

Jiang, H., et al. (2016). Juglone in Oxidative Stress and Cell Signaling. Antioxidants, 5(4), 43. [Link]

-

Akutsu, Y., et al. (2023). Juglone, a plant-derived 1,4-naphthoquinone, binds to hydroxylamine oxidoreductase and inhibits the electron transfer to cytochrome c554. Applied and Environmental Microbiology, 89(12), e0134823. [Link]

-

Chen, Y.-J., et al. (2022). Discovery of 5-Hydroxy-1,4-naphthoquinone (Juglone) Derivatives as Dual Effective Agents Targeting Platelet-Cancer Interplay through Protein Disulfide Isomerase Inhibition. Journal of Medicinal Chemistry, 65(21), 14891-14915. [Link]

-

Ryu, C. K., et al. (2005). Synthesis and antifungal activity of naphthalene-1,4-diones modified at positions 2, 3, and 5. Archives of Pharmacal Research, 28(7), 750-755. [Link]

-

Ho, T. C., et al. (2022). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 13(10), 1221-1230. [Link]

-

Ho, T. C., et al. (2022). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 13, 1221-1230. [Link]

-

Rastgou, F., et al. (2018). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Iranian Journal of Pharmaceutical Research, 17(3), 934-946. [Link]

-

Chen, Y. F., et al. (2011). Naphtho[1,2-b]furan-4,5-dione induces apoptosis and S-phase arrest of MDA-MB-231 cells through JNK and ERK signaling activation. Chemico-Biological Interactions, 192(3), 205-213. [Link]

-

Criddle, D. N., et al. (2006). Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells. The Journal of Biological Chemistry, 281(52), 40145-40155. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of new amino derivatives of 1,4-naphthoquinone. [Link]

-

de Farias, I. C., et al. (2015). Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines. Investigational New Drugs, 33(1), 13-23. [Link]

-

ResearchGate. (n.d.). A 5-LO metabolite promotes cell survival after RA treatment. [Link]

-

Kumar, V., et al. (2024). Naphthoquinone fused diazepines targeting hyperamylasemia: potential therapeutic agents for diabetes and cancer. Future Medicinal Chemistry, 16(23), 1845-1863. [Link]

-

ResearchGate. (n.d.). Menadione-induced Reactive Oxygen Species Generation via Redox Cycling Promotes Apoptosis of Murine Pancreatic Acinar Cells. [Link]

-

ResearchGate. (n.d.). Induction of DNA damage, apoptosis and cell cycle perturbation mediate cytotoxic activity of new 5-aminosalicylate–4-thiazolinone hybrid derivatives. [Link]

-

PubChem. (n.d.). 5-Amino-1-naphthol. [Link]

-

Klotz, L. O., et al. (2017). 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling. Molecules, 22(12), 2200. [Link]

-

Coecke, S., et al. (2008). In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors. Toxicology in Vitro, 22(7), 1818-1825. [Link]

-

RSC Publishing. (n.d.). Mechanochemistry-driven solvent-free synthesis of biologically relevant diversely substituted 2-amino-1,4-naphthoquinones. [Link]

-

Nemeikaitė-Čėnienė, A., et al. (2005). Role of redox cycling and activation by DT-diaphorase in the cytotoxicity of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB-1954) and its analogs. Biochemical Pharmacology, 70(8), 1152-1160. [Link]

-

Palíková, M., et al. (2020). Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study. Chemico-Biological Interactions, 328, 109204. [Link]

-

Kumar, A., et al. (2023). α-amylase inhibition and in silico studies of novel naphtho[2,3- d]imidazole-4,9-dione linked N-acyl hydrazones. Future Medicinal Chemistry, 15(19), 1637-1651. [Link]

-

Hsieh, M. J., et al. (2014). Inhibitory action of naphtho[1,2-b]furan-4,5-dione on hepatocyte growth factor-induced migration and invasion of MDA-MB-231 cells. Journal of Natural Products, 77(9), 1969-1975. [Link]

Sources

- 1. Juglone - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal activity of naphthalene-1,4-diones modified at positions 2, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naphtho[1,2-b]furan-4,5-dione induces apoptosis and S-phase arrest of MDA-MB-231 cells through JNK and ERK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Properties of 5-Aminonaphthalene-1,4-dione

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Spectroscopic Signature of a Key Naphthoquinone

5-Aminonaphthalene-1,4-dione, a member of the pharmacologically significant naphthoquinone family, holds considerable interest in the fields of medicinal chemistry and materials science. Its unique electronic structure, arising from the interplay between the electron-donating amino group and the electron-withdrawing dione system, imparts a distinct spectroscopic signature. This guide provides a comprehensive exploration of the spectral properties of 5-Aminonaphthalene-1,4-dione, offering a foundational understanding for its application in drug design, bio-imaging, and as a molecular probe. As a Senior Application Scientist, this document is structured to not only present the core spectral data but also to elucidate the underlying principles and experimental considerations, ensuring both scientific rigor and practical utility.

Molecular Structure and its Spectroscopic Implications

The spectral characteristics of 5-Aminonaphthalene-1,4-dione are intrinsically linked to its molecular architecture. The fusion of a benzene ring with a p-benzoquinone moiety creates the naphthalene-1,4-dione core, a known chromophore. The introduction of an amino group at the C-5 position significantly modulates the electronic distribution within this framework.

Caption: Molecular structure of 5-Aminonaphthalene-1,4-dione.

This structure facilitates intramolecular charge transfer (ICT) from the lone pair of the amino group to the carbonyl groups of the quinone ring upon electronic excitation. This ICT character is a dominant factor governing its UV-Visible absorption and fluorescence properties.

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

The UV-Vis spectrum of a molecule provides insights into the electronic transitions between different energy levels. For 5-Aminonaphthalene-1,4-dione and related aminonaphthoquinones, the spectrum is typically characterized by multiple absorption bands corresponding to π-π* and n-π* transitions.

2.1. Solvatochromism: The Influence of the Microenvironment

Aminonaphthoquinones are known to exhibit solvatochromism, where the position of the absorption maximum is dependent on the polarity of the solvent. This phenomenon is a direct consequence of the change in the dipole moment of the molecule upon electronic excitation. In polar solvents, the excited state, which possesses a larger dipole moment due to ICT, is stabilized to a greater extent than the ground state. This differential stabilization leads to a change in the energy gap between the ground and excited states, resulting in a shift in the absorption maximum. Understanding the solvatochromic behavior of 5-Aminonaphthalene-1,4-dione is crucial for its application as a sensor or probe, as spectral shifts can provide information about the polarity of its local environment.

Experimental Protocol: UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of 5-Aminonaphthalene-1,4-dione in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvents of varying polarity to a final concentration suitable for absorbance measurements (typically in the 1-10 µM range).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using the respective pure solvent in both the sample and reference cuvettes.

-

Record the absorption spectrum of the sample solution from approximately 200 nm to 800 nm.

-

Identify the wavelength of maximum absorbance (λmax) for each absorption band.

-

-

Data Analysis: Plot λmax against a solvent polarity scale (e.g., Reichardt's ET(30) scale) to visualize the solvatochromic effect.

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Fluorescence Spectroscopy: Harnessing Light Emission

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited state of a molecule. Many naphthoquinone derivatives are fluorescent, and their emission properties are often highly sensitive to their environment, making them valuable as fluorescent probes.[3]

The fluorescence of 5-Aminonaphthalene-1,4-dione is expected to originate from the decay of the ICT excited state. Consequently, its emission spectrum is likely to exhibit a significant Stokes shift (the difference between the absorption and emission maxima) and be influenced by solvent polarity. In more polar solvents, the emission maximum is expected to be red-shifted due to the stabilization of the polar excited state. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also anticipated to be solvent-dependent.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare dilute solutions (absorbance at the excitation wavelength < 0.1) of 5-Aminonaphthalene-1,4-dione in a range of solvents.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Determine the optimal excitation wavelength (λex) from the absorption spectrum.

-

Record the fluorescence emission spectrum by scanning the emission monochromator while exciting the sample at λex.

-

To determine the fluorescence quantum yield (Φf), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) and measure its fluorescence under the same experimental conditions.

-

-

Data Analysis:

-

Correct the emission spectra for instrumental response.

-

Calculate the fluorescence quantum yield using the comparative method: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Vibrational Spectroscopy (FT-IR): Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. For 5-Aminonaphthalene-1,4-dione, the FT-IR spectrum is expected to show distinct peaks corresponding to the N-H, C=O, C=C, and C-N bonds.

Based on data for related anilino-1,4-naphthoquinones, the following characteristic absorption bands can be anticipated[4][5]:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| N-H | Stretching | 3200 - 3400 |

| C=O (quinone) | Stretching | 1660 - 1680 |

| C=C (aromatic) | Stretching | ~1590 |

| C-N | Stretching | 1250 - 1350 |

The precise positions of these peaks can be influenced by hydrogen bonding and the overall molecular structure.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or in solution (using a suitable solvent that does not have strong absorption in the regions of interest).

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Measurement:

-

Record a background spectrum.

-

Record the sample spectrum over the range of approximately 4000 to 400 cm-1.

-

-

Data Analysis: Identify and assign the characteristic absorption peaks to the corresponding vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. 1H and 13C NMR are fundamental techniques for characterizing organic compounds.

5.1. 1H NMR Spectroscopy

The 1H NMR spectrum of 5-Aminonaphthalene-1,4-dione will provide information about the number of different types of protons, their chemical environment, and their connectivity. Based on the structure, the following signals are expected:

-

Aromatic Protons: Several signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the naphthalene ring system. The specific chemical shifts and coupling patterns will depend on the electronic effects of the amino and carbonyl groups.

-

Amine Protons: A signal corresponding to the -NH2 protons. The chemical shift of this signal can be variable and may be broadened due to exchange processes. For related 2-anilino-1,4-naphthoquinone derivatives, the NH proton appears as a singlet around 9-10 ppm[4].

5.2. 13C NMR Spectroscopy

The 13C NMR spectrum will show signals for each unique carbon atom in the molecule. Key expected signals include:

-

Carbonyl Carbons: Two signals in the downfield region (typically 175-185 ppm) corresponding to the two carbonyl carbons of the quinone ring[4][5].

-

Aromatic Carbons: A series of signals in the aromatic region (typically 110-150 ppm).

-

Carbon Bearing the Amino Group: The chemical shift of the carbon atom attached to the amino group will be influenced by the electron-donating effect of the nitrogen.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Instrumentation: Use a high-resolution NMR spectrometer.

-

Measurement:

-

Acquire the 1H NMR spectrum.

-

Acquire the 13C NMR spectrum.

-

Additional experiments like COSY and HMQC/HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

-

-

Data Analysis: Integrate the proton signals, determine the chemical shifts, and analyze the coupling patterns to assign the signals to the respective protons. Assign the carbon signals based on their chemical shifts and with the aid of 2D NMR data.

Caption: Workflow for NMR Spectroscopy.

Applications in Drug Development and Research

The spectral properties of 5-Aminonaphthalene-1,4-dione are not only of fundamental interest but also have significant implications for its practical applications.

-

Drug Discovery: The naphthoquinone scaffold is present in numerous compounds with anticancer and antimicrobial activities.[6] The ability to monitor the interaction of 5-aminonaphthalene-1,4-dione and its derivatives with biological targets, such as proteins and nucleic acids, using spectroscopic techniques like fluorescence and UV-Vis spectroscopy is invaluable in drug development.[1]

-

Fluorescent Probes: The sensitivity of the fluorescence of aminonaphthoquinones to the local environment makes them promising candidates for the development of fluorescent probes to study biological systems, such as mapping the polarity of protein binding sites or detecting specific analytes.[3]

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the key spectral properties of 5-Aminonaphthalene-1,4-dione, grounded in the established characteristics of the broader aminonaphthoquinone class. While specific experimental data for this exact molecule remains somewhat elusive in readily accessible literature, the principles and comparative data presented herein offer a robust framework for its spectroscopic characterization and application. Future research should focus on the detailed experimental determination of the photophysical properties of 5-Aminonaphthalene-1,4-dione, including its fluorescence quantum yield and lifetime in various solvents, to fully unlock its potential as a versatile molecular tool in science and medicine.

References

-

Golmakaniyoon, S., et al. (2019). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Iranian Journal of Pharmaceutical Research, 18(1), 233-249. [Link]

-

Koval, O., et al. (2021). Synthesis and characteristics of amino acid derivatives of 1,4-naphthoquinone. ResearchGate. [Link]

-

Wikipedia. (n.d.). Juglone. Wikipedia. [Link]

-

Kim, J. H. (1996). Synthesis and solid state absorption spectra of some aminonaphthoquinone dyes. Dyes and Pigments, 31(4), 283-292. [Link]

-

Tripathi, C., Jain, S. K., & Vengurlekar, S. (2025). Extraction, Fractionation, and Characterization of Plumbagin from the Roots of Plumbago zeylanica. South-East European Journal of Public Health. [Link]

-

Ayimbila, F., et al. (2025). Exploring the binding interaction of 1,4-naphthoquinone derivative–human serum albumin complex by biophysics and molecular simulation. Scientific Reports. [Link]

-

PubChem. (n.d.). Plumbagin. PubChem. [Link]

-

Pingaew, R., et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega, 7(21), 17873-17887. [Link]

-

Sandjo, L. P., et al. (2019). Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone), isolated from Plumbago zeylanica, inhibits ultraviolet radiation-induced development of squamous cell carcinomas. Carcinogenesis, 40(6), 779-788. [Link]

-

Aly, A. A., et al. (2012). Aminonaphthoquinones in Heterocyclization. ResearchGate. [Link]

-

Tripathi, C., Jain, S. K., & Vengurlekar, S. (2025). Extraction, Fractionation, and Characterization of Plumbagin from the Roots of Plumbago zeylanica. South-East European Journal of Public Health. [Link]

-

American Chemical Society. (2022). Juglone. American Chemical Society. [Link]

-

Yildirim, H. (2018). Synthesis and spectral properties of 1,4-naphthoquinone sulfanyl derivatives. ResearchGate. [Link]

-

Yildirim, H. (2018). Synthesis and Structural Analysis of Some New Sulfanyl Amino 1,4-Naphthoquinone Derivatives. ResearchGate. [Link]

-

Strugstad, M. P., & Despotovski, S. (2013). A Summary of Extraction, Properties, and Potential Uses of Juglone: A Literature Review. Journal of Ecosystems and Management, 13(3). [Link]

-

González-Vera, J. A., et al. (2023). Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. Molecules, 28(17), 6204. [Link]

-

Strugstad, M. P., & Despotovski, S. (2013). A summary of extraction, properties, and potential uses of juglone: a literature review. ResearchGate. [Link]

-

Miklavič, B., et al. (2023). Effect of Juglone and Other Allelochemicals in Walnut Leaves on Yield, Quality and Metabolites of Snack Cucumber (Cucumis sativus L.). Plants, 12(2), 336. [Link]

-

Wang, Y., et al. (2021). t-BuOK mediated oxidative coupling amination of 1,4-naphthoquinone and related 3-indolylnaphthoquinones with amines. Organic & Biomolecular Chemistry, 19(7), 1599-1603. [Link]

-

Popadyuk, I. I., et al. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Molecules, 29(5), 1140. [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information. The Royal Society of Chemistry. [Link]

-

Kim, J. H., et al. (2019). Fluorescent 1,4-Naphthoquinones To Visualize Diffuse and Dense-Core Amyloid Plaques in APP/PS1 Transgenic Mouse Brains. ACS Chemical Neuroscience, 10(6), 3031-3044. [Link]

-